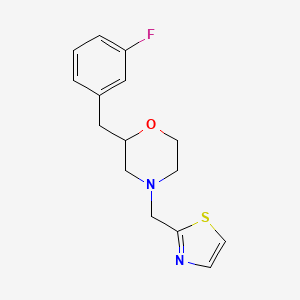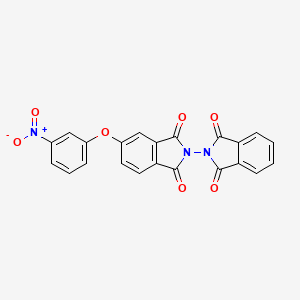
2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a morpholine derivative that contains a thiazole ring and a fluorobenzyl group. It has been extensively studied for its biological activities, including its potential as an antitumor agent.
Mécanisme D'action
The mechanism of action of 2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Additionally, it has been shown to have anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine in lab experiments is its potential as an antitumor agent. This makes it a promising candidate for further research in the field of cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine. One direction is to further investigate its potential as an antitumor agent, including its efficacy against different types of cancer and its mechanism of action. Another direction is to explore its potential as an antibacterial and antifungal agent. Additionally, further research is needed to determine the safety and toxicity of this compound, as well as its potential for use in clinical applications.
Méthodes De Synthèse
The synthesis of 2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine involves several steps. The first step involves the reaction of 3-fluorobenzyl chloride with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with morpholine in the presence of acetic acid to form the final product.
Applications De Recherche Scientifique
2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has been extensively studied for its potential applications in various fields. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been shown to have antibacterial and antifungal activities.
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)methyl]-4-(1,3-thiazol-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c16-13-3-1-2-12(8-13)9-14-10-18(5-6-19-14)11-15-17-4-7-20-15/h1-4,7-8,14H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOYSMZTRAHKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC=CS2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-fluorophenyl)ethyl]-4-(isopropylamino)-2-pyrrolidinone](/img/structure/B6107663.png)

![[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6107672.png)
![4-(2,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6107694.png)
![4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6107702.png)
![4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6107719.png)
![4-ethyl-2-{[(2-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B6107722.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[(1-methyl-4-piperidinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6107728.png)

![1-benzyl-4-(4-chlorophenyl)-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B6107744.png)
![3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6107751.png)

![3-allyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6107785.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6107790.png)